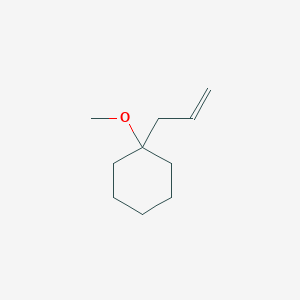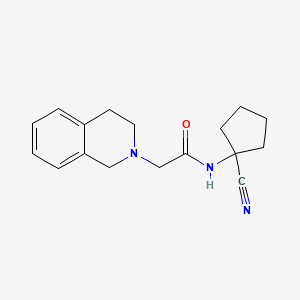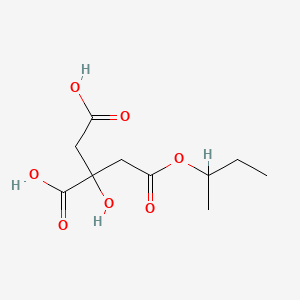
2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid is an organic compound with a complex structure that includes both ether and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid can be achieved through multiple synthetic routes. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide from the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and strong bases are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid has several scientific research applications:
Organic Synthesis: It serves as a building block or intermediate in the synthesis of more complex molecules.
Material Science: Its properties, such as solubility and reactivity, make it useful in developing new materials with specific functionalities.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
4-sec-Butoxy-2-butanone: An organic compound with a similar sec-butoxy group but different functional groups.
sec-Butyl acetate: Another compound with a sec-butyl group, used in various industrial applications.
Uniqueness
2-(2-(sec-Butoxy)-2-oxoethyl)-2-hydroxysuccinic acid is unique due to its combination of ether and carboxylic acid functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C10H16O7 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
2-(2-butan-2-yloxy-2-oxoethyl)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C10H16O7/c1-3-6(2)17-8(13)5-10(16,9(14)15)4-7(11)12/h6,16H,3-5H2,1-2H3,(H,11,12)(H,14,15) |
Clave InChI |
CFEQGNIBIZMART-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


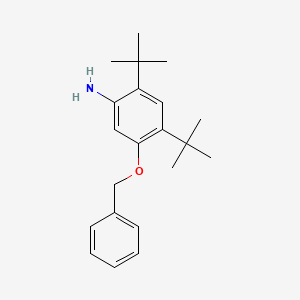
![tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
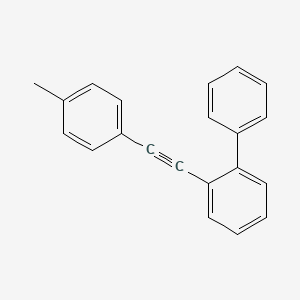
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351001.png)
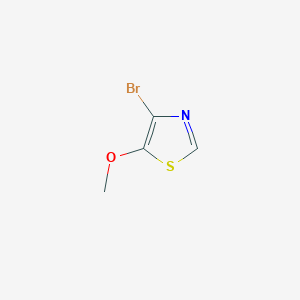
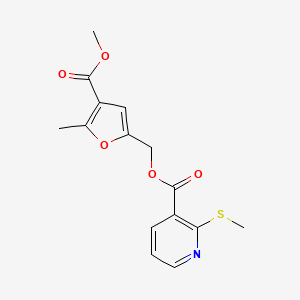
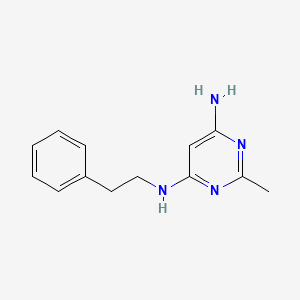
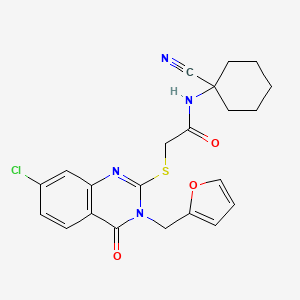
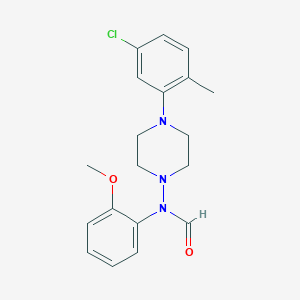
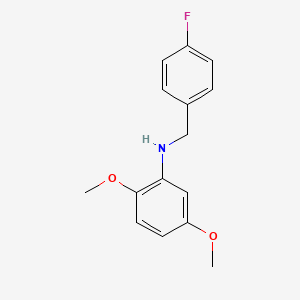
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)
